6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds. This particular compound features a pyrimidine ring substituted with a 5-chloro-2-fluorophenyl group and a carboxylic acid group, making it a versatile molecule for various chemical and biological applications .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to participate in electronically divergent processes with a metal catalyst in suzuki–miyaura (sm) coupling reactions . This involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Biochemical Pathways
Similar compounds have been involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown inhibitory activity against various viruses , suggesting that this compound may also have antiviral effects.
Action Environment
The success of similar reactions, such as the sm coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-fluoroaniline and 4,6-dichloropyrimidine.
Nucleophilic Substitution: The 5-chloro-2-fluoroaniline undergoes nucleophilic substitution with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K₂CO₃), dimethylformamide (DMF)
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Coupling Reactions: Palladium catalysts, boronic acids
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, alcohols, and various coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluoropyrimidine: Lacks the carboxylic acid group, making it less versatile for certain applications.
6-(5-Chloro-2-fluorophenyl)pyrimidine: Lacks the carboxylic acid group, limiting its reactivity in certain chemical reactions.
4-Carboxy-6-(5-chlorophenyl)pyrimidine: Lacks the fluorine substituent, which may affect its biological activity
Uniqueness
6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid is unique due to the presence of both the chloro and fluoro substituents along with the carboxylic acid group. This combination of functional groups enhances its reactivity and potential for various applications in chemistry, biology, medicine, and industry .
Biological Activity
6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure
The compound features a pyrimidine core substituted with a chloro and fluoro group on the phenyl ring, which is critical for its biological activity. The structural formula can be represented as follows:
1. Anti-inflammatory Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit potent anti-inflammatory effects. Specifically, this compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity.
Table 1: COX-2 Inhibition IC50 Values
The compound's ability to suppress COX-2 suggests potential therapeutic applications in treating inflammatory diseases.
2. Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. It has shown efficacy against human breast cancer (MCF-7) and urinary bladder cancer (T-24) cell lines.
Table 2: Cytotoxicity Assay Results
Cell Line | IC50 (μM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | 168.78 | Induces apoptosis | |
T-24 | 257.87 | Cell cycle arrest at G1 phase |
In vitro assays revealed that the compound induces apoptosis and arrests the cell cycle at the G1 phase, suggesting a mechanism that could be exploited for cancer therapy.
3. Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives has also been highlighted, with promising results against various bacterial strains.
Table 3: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | < 10 μg/mL | |
S. aureus | < 15 μg/mL | |
A. flavus | < 20 μg/mL |
These findings indicate that the compound may serve as a lead in developing new antimicrobial agents.
Case Studies
Several case studies have documented the biological activity of related pyrimidine compounds, providing insights into structure-activity relationships (SAR). For instance, modifications on the phenyl ring significantly influence the potency against specific targets.
Case Study: SAR Analysis
In a comparative study of various pyrimidine derivatives, it was found that substituents such as chloro and methoxy groups enhance biological activity significantly. The presence of halogen atoms was particularly noted to improve COX-2 inhibition and anticancer efficacy.
Properties
IUPAC Name |
6-(5-chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2O2/c12-6-1-2-8(13)7(3-6)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQCAJDZQGVQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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